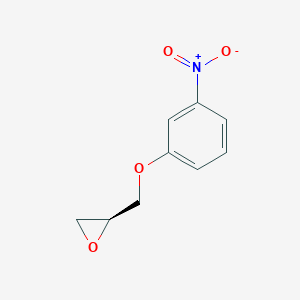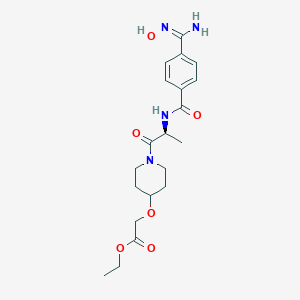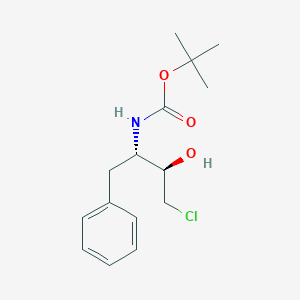![molecular formula C10H8N4S B070016 [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine CAS No. 179599-33-8](/img/structure/B70016.png)
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine, also known as BPTA, is a small molecule that has gained significant attention in the scientific research community due to its potential use as a tool compound for probing protein-protein interactions. BPTA has been found to bind to a specific site on the protein FKBP12, which has led to its use in a variety of applications, including drug discovery and structural biology.
Mécanisme D'action
The mechanism of action of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine involves its binding to a specific site on the FKBP12 protein. This binding can disrupt the interaction between FKBP12 and other proteins, which can lead to changes in cellular processes that are regulated by FKBP12.
Biochemical and Physiological Effects
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been found to have a variety of biochemical and physiological effects, including the regulation of protein-protein interactions, the modulation of cellular processes, and the potential for use as a therapeutic agent. [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been shown to have a high affinity for the FKBP12 protein, which makes it a useful tool for probing protein-protein interactions and for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine is its high affinity for the FKBP12 protein, which makes it a useful tool for probing protein-protein interactions and for the development of new therapeutic agents. However, one of the limitations of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine, including the development of new compounds that can bind to FKBP12 with even greater affinity, the use of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine as a tool for probing protein-protein interactions in complex cellular systems, and the development of new therapeutic agents based on the structure of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine. Additionally, there is potential for the use of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine in the development of new diagnostic tools for diseases that are associated with protein-protein interactions.
Méthodes De Synthèse
The synthesis of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine involves several steps, including the reaction of 2-aminopyrazole with 2-bromo-1,3-benzothiazole, followed by the reduction of the resulting intermediate using sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been used in a variety of scientific research applications, including drug discovery, structural biology, and protein-protein interaction studies. [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been found to bind to the FKBP12 protein, which is involved in a variety of cellular processes, including protein folding and trafficking. By binding to FKBP12, [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine can be used to probe the interaction between FKBP12 and other proteins, which can provide insight into the function of these proteins and their role in disease.
Propriétés
Numéro CAS |
179599-33-8 |
|---|---|
Nom du produit |
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine |
Formule moléculaire |
C10H8N4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-5-7(13-14-9)10-12-6-3-1-2-4-8(6)15-10/h1-5H,(H3,11,13,14) |
Clé InChI |
WLAOOOBRGCDDEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
Synonymes |
1H-Pyrazol-3-amine,5-(2-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)



![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)





![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)